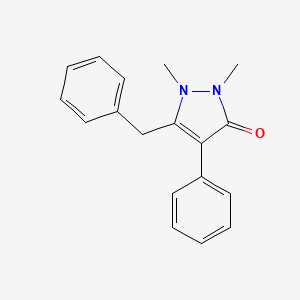![molecular formula C21H23F3N2O3 B12485277 Ethyl 2-(morpholin-4-yl)-5-{[2-(trifluoromethyl)benzyl]amino}benzoate](/img/structure/B12485277.png)
Ethyl 2-(morpholin-4-yl)-5-{[2-(trifluoromethyl)benzyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(MORPHOLIN-4-YL)-5-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)BENZOATE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and an ethyl ester functional group. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Intermediate: The initial step involves the reaction of 2-(trifluoromethyl)benzylamine with 2-chlorobenzoic acid to form the benzamide intermediate.
Introduction of the Morpholine Ring: The benzamide intermediate is then reacted with morpholine under appropriate conditions to introduce the morpholine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-(MORPHOLIN-4-YL)-5-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL 2-(MORPHOLIN-4-YL)-5-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
ETHYL 2-(MORPHOLIN-4-YL)-5-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)BENZOATE can be compared with other similar compounds, such as:
ETHYL 2-(MORPHOLIN-4-YL)-5-({[2-(FLUOROMETHYL)PHENYL]METHYL}AMINO)BENZOATE: This compound has a fluoromethyl group instead of a trifluoromethyl group, which may affect its chemical reactivity and biological activity.
ETHYL 2-(MORPHOLIN-4-YL)-5-({[2-(CHLOROMETHYL)PHENYL]METHYL}AMINO)BENZOATE: The presence of a chloromethyl group can influence the compound’s properties, making it more reactive in certain substitution reactions.
ETHYL 2-(MORPHOLIN-4-YL)-5-({[2-(BROMOMETHYL)PHENYL]METHYL}AMINO)BENZOATE: The bromomethyl group can enhance the compound’s reactivity towards nucleophiles, making it useful in different synthetic applications.
Propiedades
Fórmula molecular |
C21H23F3N2O3 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
ethyl 2-morpholin-4-yl-5-[[2-(trifluoromethyl)phenyl]methylamino]benzoate |
InChI |
InChI=1S/C21H23F3N2O3/c1-2-29-20(27)17-13-16(7-8-19(17)26-9-11-28-12-10-26)25-14-15-5-3-4-6-18(15)21(22,23)24/h3-8,13,25H,2,9-12,14H2,1H3 |
Clave InChI |
OFHMLFXRODAMGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2C(F)(F)F)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12485205.png)
![2-amino-4-(3-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12485207.png)
![N-(2-fluorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12485209.png)

![2-[methyl(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B12485227.png)

![2-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12485246.png)
![2-[4-(3-bromophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12485249.png)

![4-[(E)-pyrrolidin-1-yldiazenyl]benzoic acid](/img/structure/B12485255.png)
![N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B12485271.png)
![2,3,4,6-tetra-O-acetyl-N-[(3-nitrophenyl)carbamothioyl]-beta-D-glucopyranosylamine](/img/structure/B12485281.png)
methanone](/img/structure/B12485282.png)
![4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12485289.png)
